molecular formula C10H11ClS B7997807 1-Allylsulfanyl-4-chloro-2-methylbenzene

1-Allylsulfanyl-4-chloro-2-methylbenzene

Cat. No.: B7997807
M. Wt: 198.71 g/mol
InChI Key: KQSBDGPSJNOHBY-UHFFFAOYSA-N
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Description

1-Allylsulfanyl-4-chloro-2-methylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with an allylsulfanyl group, a chlorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allylsulfanyl-4-chloro-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where an allylsulfanyl group is introduced to the benzene ring. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to facilitate the formation of the carbon-sulfur bond .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors.

Chemical Reactions Analysis

Types of Reactions

1-Allylsulfanyl-4-chloro-2-methylbenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Allylsulfanyl-4-chloro-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving sulfur-containing compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Allylsulfanyl-4-chloro-2-methylbenzene involves its interaction with various molecular targets. The allylsulfanyl group can participate in nucleophilic or electrophilic reactions, while the chlorine atom can be involved in substitution reactions. These interactions can affect molecular pathways and enzyme activities, leading to various chemical and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Allylsulfanyl-4-chloro-2-methylbenzene is unique due to the presence of both an allylsulfanyl group and a chlorine atom on the benzene ring.

Properties

IUPAC Name

4-chloro-2-methyl-1-prop-2-enylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClS/c1-3-6-12-10-5-4-9(11)7-8(10)2/h3-5,7H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSBDGPSJNOHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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